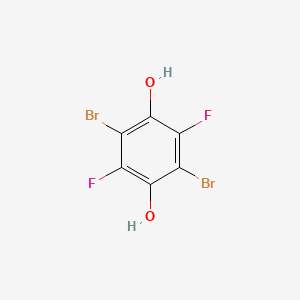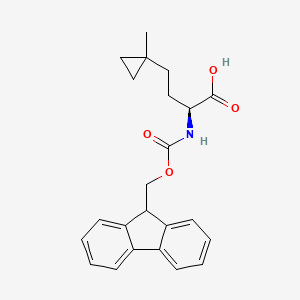![molecular formula C16H23F13N2O5S B12848173 (Carboxymethyl)dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide CAS No. 66008-71-7](/img/structure/B12848173.png)
(Carboxymethyl)dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-(methyl((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)-, inner salt is a complex organic compound known for its unique chemical structure and properties. This compound is part of the quaternary ammonium compounds, which are widely used in various industrial and scientific applications due to their surfactant properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-(methyl((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)-, inner salt typically involves a multi-step process. The initial step often includes the reaction of propanamine with a carboxymethylating agent to introduce the carboxymethyl group. This is followed by the introduction of the dimethyl groups through methylation reactions. The final step involves the sulfonylation with 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl sulfonyl chloride under controlled conditions to form the inner salt structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-(methyl((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)-, inner salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
科学的研究の応用
1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-(methyl((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)-, inner salt has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and protein interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of cleaning agents, emulsifiers, and other industrial products.
作用機序
The mechanism of action of 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-(methyl((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)-, inner salt involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can interact with proteins, altering their structure and function.
類似化合物との比較
Similar Compounds
- 1-Propanaminium, N-(carboxymethyl)-3-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)sulfonylamino-N,N-dimethyl-, inner salt
- 1-Propanaminium, 3-amino-N-(carboxymethyl)-N,N-dimethyl-, N-coco acyl derivatives, hydroxides, inner salts
Uniqueness
1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-(methyl((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)-, inner salt is unique due to its specific fluorinated sulfonyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high chemical stability and surfactant properties.
特性
CAS番号 |
66008-71-7 |
|---|---|
分子式 |
C16H23F13N2O5S |
分子量 |
602.4 g/mol |
IUPAC名 |
carboxymethyl-dimethyl-[3-[methyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfonyl)amino]propyl]azanium;hydroxide |
InChI |
InChI=1S/C16H21F13N2O4S.H2O/c1-30(6-4-7-31(2,3)9-10(32)33)36(34,35)8-5-11(17,18)12(19,20)13(21,22)14(23,24)15(25,26)16(27,28)29;/h4-9H2,1-3H3;1H2 |
InChIキー |
CJAOAPNIVYGOLZ-UHFFFAOYSA-N |
正規SMILES |
CN(CCC[N+](C)(C)CC(=O)O)S(=O)(=O)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[OH-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



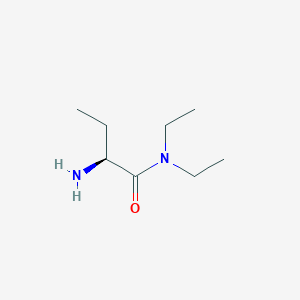
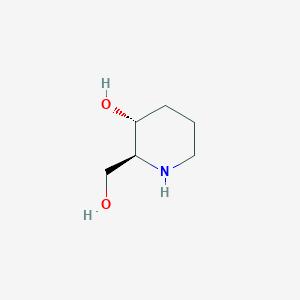
![(1S)-1-[(4S,5R,6S)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]ethane-1,2-diol](/img/structure/B12848116.png)
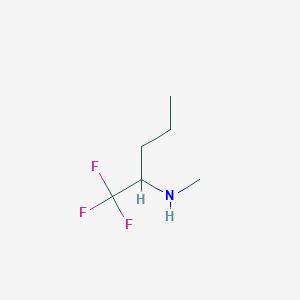
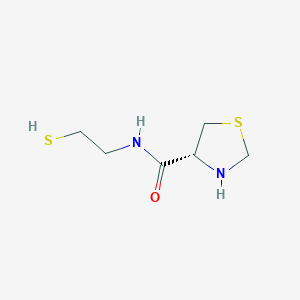
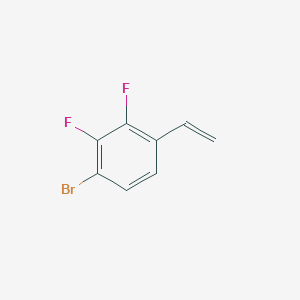
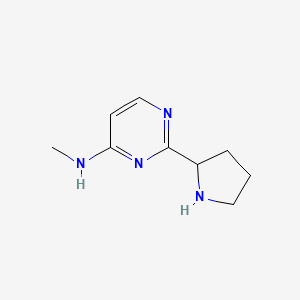
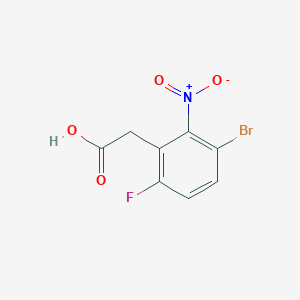
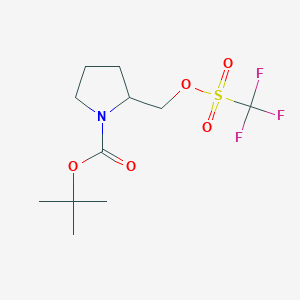
![4-Amino-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12848159.png)
